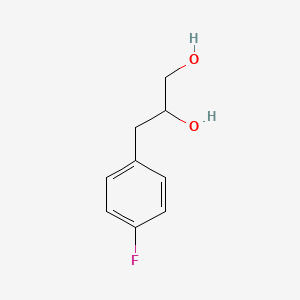
3-(4-Fluorophenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)propane-1,2-diol is an organic compound characterized by the presence of a fluorophenyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)propane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the reduction of 4-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(4-Fluorophenyl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
61396-73-4 |
|---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
JJYHGJHYAOCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


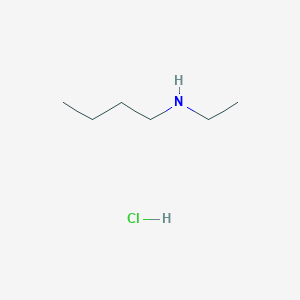
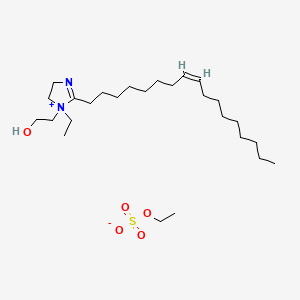
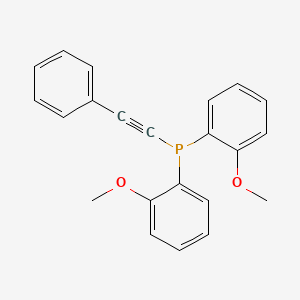
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
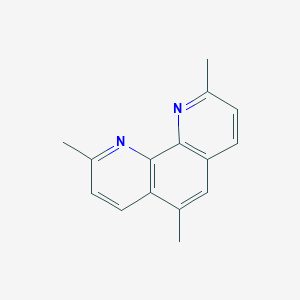
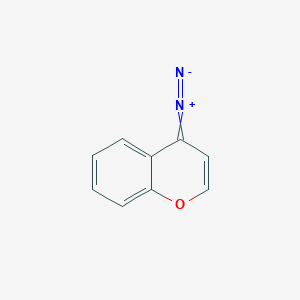
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
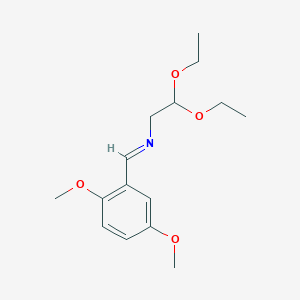
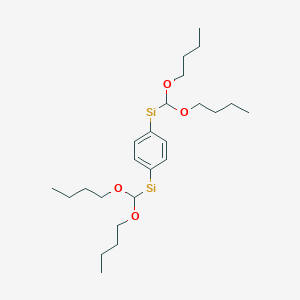
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
